1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea
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Overview
Description
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea is a synthetic organic compound that features a furan ring, a hydroxy group, and a phenethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Introduction of the hydroxy group: The hydroxy group can be introduced through oxidation reactions.
Formation of the urea moiety: The phenethylurea moiety can be synthesized by reacting phenethylamine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using Pd/C can be employed for the reduction of the furan ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea involves its interaction with specific molecular targets. The hydroxy group and the furan ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as 3-(furan-2-yl)propanoic acid and 3-(furan-2-yl)acrylohydrazide share structural similarities with 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea.
Phenethylurea derivatives: Compounds like N-phenethyl-N’-phenylurea have similar urea moieties.
Uniqueness
This compound is unique due to the combination of the furan ring, hydroxy group, and phenethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(21,12-15-8-5-11-22-15)13-19-16(20)18-10-9-14-6-3-2-4-7-14/h2-8,11,21H,9-10,12-13H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHJTHBCJJPCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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